molecular formula C23H28N6O B5250597 N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B5250597
M. Wt: 404.5 g/mol
InChI Key: ULGMJXPOOVTJJC-UHFFFAOYSA-N
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Description

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrazole group, and a trimethylpyrazine moiety, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Group: The pyrazole group can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment to the Phenyl Ring: The pyrazole group is then attached to a phenyl ring via a nucleophilic aromatic substitution reaction.

    Synthesis of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Formation of the Trimethylpyrazine Moiety: The trimethylpyrazine moiety is synthesized through the alkylation of pyrazine with methyl groups.

    Final Coupling Reaction: The final step involves coupling the pyrazole-phenyl intermediate with the piperidine-trimethylpyrazine intermediate using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl or pyrazole rings are replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It serves as a molecular probe to study biological processes and interactions at the cellular and molecular levels.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-dimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide
  • N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyridin-2-yl)methyl]piperidine-4-carboxamide
  • N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxylate

Uniqueness

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and reactivity. Its trimethylpyrazine moiety, in particular, distinguishes it from other similar compounds, potentially leading to different biological activities and applications.

Properties

IUPAC Name

N-(4-pyrazol-1-ylphenyl)-1-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N6O/c1-16-17(2)26-22(18(3)25-16)15-28-13-9-19(10-14-28)23(30)27-20-5-7-21(8-6-20)29-12-4-11-24-29/h4-8,11-12,19H,9-10,13-15H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGMJXPOOVTJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=N1)C)CN2CCC(CC2)C(=O)NC3=CC=C(C=C3)N4C=CC=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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